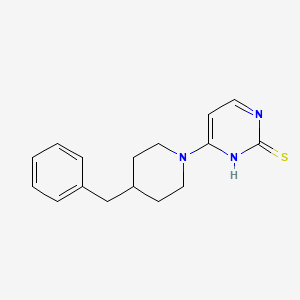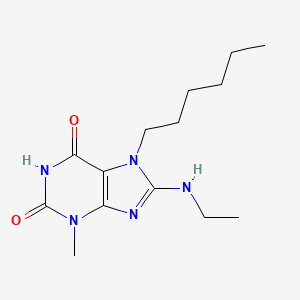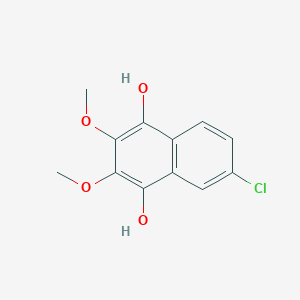
1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- is a chemical compound with the molecular formula C16H15ClO6 and a molecular weight of 338.74 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with chloro, methoxy, and hydroxyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- typically involves the chlorination of 1,4-naphthalenediol followed by methoxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation is achieved using methanol in the presence of a base like sodium methoxide .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalenediols .
Scientific Research Applications
1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of skin conditions like psoriasis.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- involves its interaction with specific molecular targets. For example, it acts as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy-, monoacetate
- 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy-, dibenzoate
- 2,3-Dimethoxy-1,4-dioxane
Uniqueness
1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit 5-lipoxygenase sets it apart from other similar compounds, making it a valuable tool in the study of inflammatory pathways .
Properties
CAS No. |
102632-27-9 |
|---|---|
Molecular Formula |
C12H11ClO4 |
Molecular Weight |
254.66 g/mol |
IUPAC Name |
6-chloro-2,3-dimethoxynaphthalene-1,4-diol |
InChI |
InChI=1S/C12H11ClO4/c1-16-11-9(14)7-4-3-6(13)5-8(7)10(15)12(11)17-2/h3-5,14-15H,1-2H3 |
InChI Key |
AAVFVGQUNPZTKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C(C=C2)Cl)C(=C1OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B14092207.png)
![6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B14092214.png)
![2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine](/img/structure/B14092216.png)
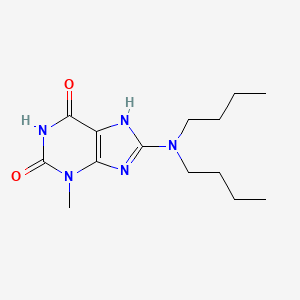
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14092235.png)
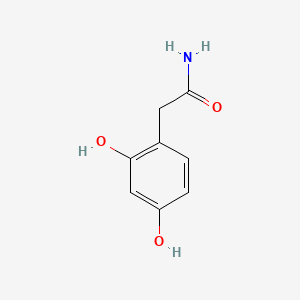
![(2S,5R,6R)-6-(3-Aminoadamantane-1-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14092252.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14092268.png)
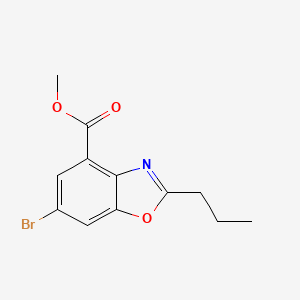
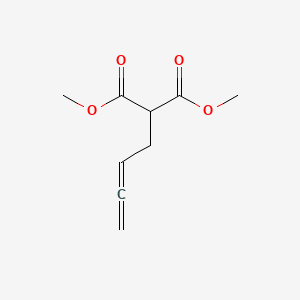
![9-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092284.png)
